

A Comprehensive Technical Guide to 4-Phenoxybutan-1-amine: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *4-Phenoxybutan-1-amine*

Cat. No.: *B092858*

[Get Quote](#)

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Phenoxybutan-1-amine is a versatile bifunctional molecule that serves as a crucial intermediate in the synthesis of a wide range of target compounds in the pharmaceutical and agrochemical industries.^{[1][2][3]} Its structure, which combines a terminal primary amine with a phenoxy group connected by a flexible four-carbon linker, makes it an ideal building block for introducing these key pharmacophoric elements into more complex molecular architectures. This guide provides an in-depth analysis of its chemical identity, physicochemical properties, robust synthetic methodologies with mechanistic considerations, and current applications. Emphasis is placed on providing field-proven insights and detailed protocols to support professionals in research and development.

Chemical Identity and Nomenclature

A precise understanding of a compound's identity is fundamental for regulatory compliance, literature searches, and experimental replication.

2.1 IUPAC Name and CAS Registry

- Systematic IUPAC Name: **4-phenoxybutan-1-amine**^[4]

- CAS Registry Number: 16728-66-8[1][4]

2.2 Synonyms and Common Identifiers

The compound is referenced in literature and commercial catalogs under various names.

Awareness of these synonyms is critical for comprehensive information retrieval.

- 4-Phenoxybutylamine[4]
- 1-Butanamine, 4-phenoxy-[1][4]
- (4-Phenoxybutyl)amine[4]
- 4-Phenoxy-1-butanamine[4]
- PubChem CID: 116240[1][4]

2.3 Chemical Structure

The molecular structure consists of a phenyl group linked via an ether oxygen to a butane chain, which is terminated by an amino group.

- Molecular Formula: C₁₀H₁₅NO[1][4]
- SMILES: C1=CC=C(C=C1)OCCCCN[4]
- InChIKey: XUOBVRURUPUPHB-UHFFFAOYSA-N[4]

Physicochemical Properties

The physical and chemical properties of **4-phenoxybutan-1-amine** dictate its handling, storage, reactivity, and pharmacokinetic profile when incorporated into larger molecules. The data presented below are compiled from authoritative chemical databases.

Property	Value	Source
Molecular Weight	165.23 g/mol	[4]
Appearance	Colorless liquid	[1]
Molecular Formula	C ₁₀ H ₁₅ NO	[1] [4]
CAS Number	16728-66-8	[1] [4]
Predicted LogP	1.97	[1]
Topological Polar Surface Area	35.25 Å ²	[1]

Synthesis and Mechanistic Insights

The synthesis of **4-phenoxybutan-1-amine** can be approached through several reliable routes. The most common and scalable strategies originate from readily available precursors like phenol and a C4 building block. The choice of pathway often depends on the availability of reagents, desired purity, and scale of production. Below, we detail a robust two-step protocol that offers high yields and purity.

4.1 Detailed Protocol: Synthesis via Nitrile Reduction

This method is favored for its avoidance of over-alkylation issues common in direct amination of halides and the clean conversion of the nitrile to the primary amine.

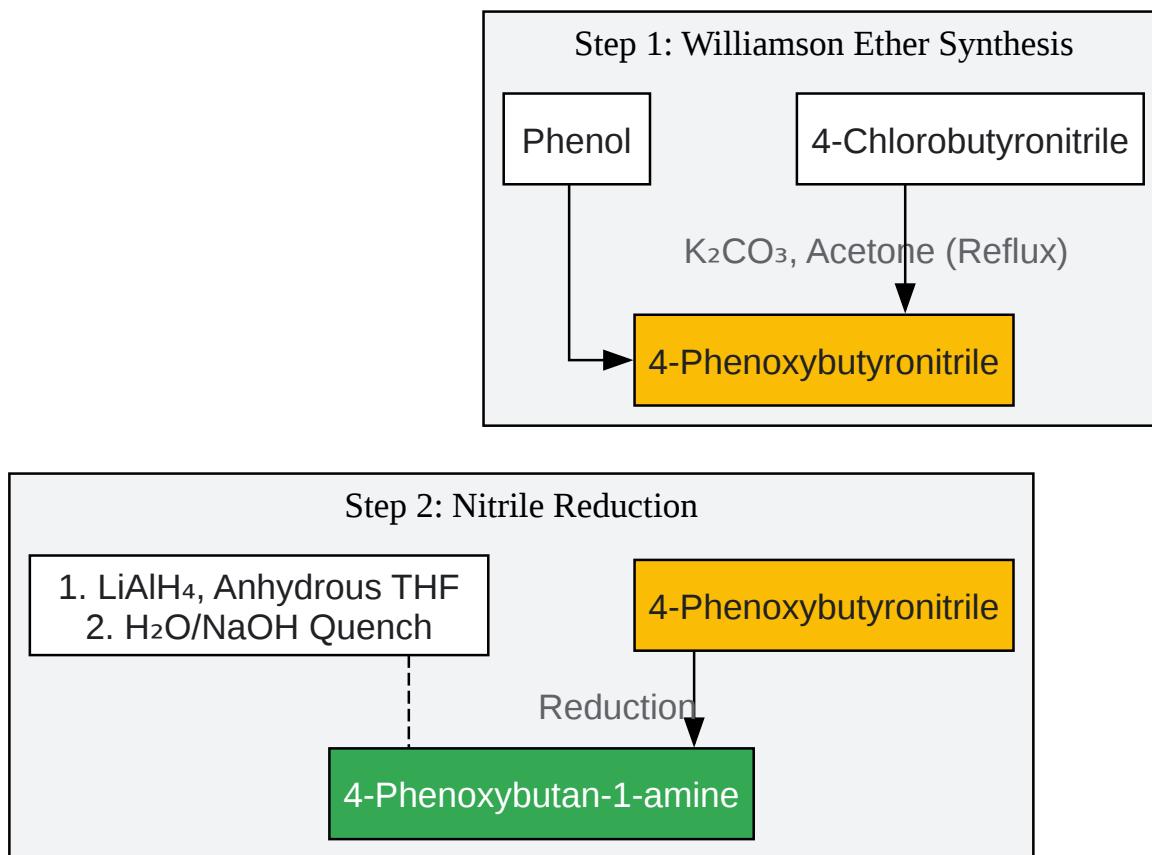
Step 1: Synthesis of 4-Phenoxybutyronitrile via Williamson Ether Synthesis

This step establishes the core phenoxy-butane skeleton. The reaction proceeds via an S_N2 mechanism where the phenoxide ion acts as a nucleophile, displacing a halide from a 4-halobutyronitrile.

- Reactants: Phenol, 4-Chlorobutyronitrile (or 4-Bromobutyronitrile), Potassium Carbonate (K₂CO₃).
- Solvent: Acetone or N,N-Dimethylformamide (DMF).

- Causality: Potassium carbonate is a mild, cost-effective base sufficient to deprotonate phenol to the more nucleophilic phenoxide. Acetone is a suitable solvent that facilitates the reaction and is easily removed. DMF can be used to accelerate the reaction for less reactive halides due to its high polarity and aprotic nature.
- Methodology:
 - To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add phenol (1.0 eq.), potassium carbonate (1.5 eq.), and acetone.
 - Stir the suspension vigorously for 15 minutes at room temperature.
 - Add 4-chlorobutyronitrile (1.1 eq.) dropwise to the mixture.
 - Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring progress by TLC or GC-MS.
 - Upon completion, cool the mixture to room temperature and filter to remove inorganic salts.
 - Evaporate the solvent under reduced pressure.
 - Redissolve the crude residue in a suitable organic solvent (e.g., ethyl acetate), wash with dilute NaOH solution to remove unreacted phenol, followed by water and brine.
 - Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield 4-phenoxybutyronitrile as a crude oil, which can be purified by vacuum distillation.

Step 2: Reduction of 4-Phenoxybutyronitrile to **4-Phenoxybutan-1-amine**


The reduction of the nitrile functional group is a highly efficient method for producing primary amines. Lithium aluminum hydride (LiAlH_4) is an exceptionally effective, albeit highly reactive, reducing agent for this transformation.

- Reactant: 4-Phenoxybutyronitrile.
- Reducing Agent: Lithium Aluminum Hydride (LiAlH_4).

- Solvent: Anhydrous Tetrahydrofuran (THF) or Diethyl Ether.
- Causality: LiAlH₄ is a powerful source of hydride (H⁻) ions that readily reduces the carbon-nitrogen triple bond of the nitrile. The reaction must be conducted under strictly anhydrous conditions as LiAlH₄ reacts violently with water.
- Methodology:
 - Set up a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon) equipped with a dropping funnel, reflux condenser, and magnetic stirrer.
 - Suspend LiAlH₄ (1.5-2.0 eq.) in anhydrous THF and cool the slurry to 0 °C in an ice bath.
 - Dissolve 4-phenoxybutyronitrile (1.0 eq.) in anhydrous THF and add it dropwise via the dropping funnel to the LiAlH₄ suspension at a rate that maintains the internal temperature below 10 °C.
 - After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours to ensure complete reduction.
 - Cool the reaction mixture back to 0 °C.
 - Crucial Step (Quenching): Cautiously quench the excess LiAlH₄ by the sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams (Fieser workup). This procedure is critical for safety and results in a granular, easily filterable precipitate of aluminum salts.
 - Stir the resulting mixture vigorously for 1 hour until a white, granular precipitate forms.
 - Filter the slurry through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate.
 - Combine the filtrates and concentrate under reduced pressure to yield crude **4-phenoxybutan-1-amine**.
 - Purify the final product by vacuum distillation to obtain a colorless liquid.

4.2 Synthesis Workflow Visualization

The following diagram illustrates the logical flow of the two-step synthesis protocol described.

[Click to download full resolution via product page](#)

Caption: Two-step synthesis of **4-phenoxybutan-1-amine**.

Applications in Research and Drug Development

4-Phenoxybutan-1-amine is not typically an active pharmaceutical ingredient (API) itself but rather a high-value building block. Its utility stems from the strategic combination of its functional groups.

- Pharmaceutical Intermediate: The compound is widely used in the synthesis of pharmaceutical intermediates.^[1] It has been identified as a component of "Phenoxybutanamine," a preparation investigated for treating inflammatory conditions such

as bowel disease, potentially through the modulation of tumor necrosis factor-alpha (TNF- α).

[2]

- Medicinal Chemistry Scaffold: In drug design, the phenoxy group can engage in π -stacking or hydrophobic interactions within protein binding pockets, while the flexible butyl chain provides optimal spacing to position the amine for crucial interactions. The primary amine is a key functional handle for forming salts to improve solubility and bioavailability, for creating hydrogen bonds, or for further derivatization to build more complex molecules.[5]
- Agrochemical Synthesis: The structural motifs present in **4-phenoxybutan-1-amine** are also relevant in agrochemistry. A recent study detailed the synthesis of novel 5-(1-amino-4-phenoxybutylidene)barbituric acid derivatives that exhibited significant post-emergence herbicidal activity, identifying a lead compound that may act as a protoporphyrinogen IX oxidase (PPO) inhibitor.[3]

Safety and Handling

As a primary amine and corrosive substance, proper handling of **4-phenoxybutan-1-amine** is essential to ensure laboratory safety.

6.1 GHS Hazard Classification

- Skin Corrosion/Irritation (Category 1B): H314 - Causes severe skin burns and eye damage.
[4]
- Specific Target Organ Toxicity, Single Exposure (Category 3), Respiratory Tract Irritation: H335 - May cause respiratory irritation.[4]
- Signal Word: Danger[4]

6.2 Recommended Handling Procedures

- Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
- Personal Protective Equipment (PPE):
 - Wear chemical-resistant gloves (e.g., nitrile, neoprene).

- Wear chemical safety goggles and a face shield.
- Use a lab coat and closed-toe shoes.
- Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapors. Keep away from incompatible materials such as strong oxidizing agents and acids.

6.3 First Aid Measures

- Eye Contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
- Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.
- Inhalation: Remove victim to fresh air. If not breathing, give artificial respiration. Seek medical attention.
- Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Conclusion

4-Phenoxybutan-1-amine is a fundamentally important chemical intermediate with significant value for researchers in medicinal and agricultural chemistry. Its well-defined physicochemical properties, coupled with robust and scalable synthetic routes, make it a reliable building block. The strategic combination of a terminal amine and a phenoxy group allows for its incorporation into diverse molecular scaffolds, facilitating the development of novel therapeutics and other bioactive compounds. A thorough understanding of its synthesis, properties, and safety protocols, as outlined in this guide, is paramount for its effective and safe utilization in a professional research environment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [wap.guidechem.com]
- 2. 4-Phenoxybutan-1-amine | 16728-66-8 | RAA72866 | Biosynth [biosynth.com]
- 3. Design, Synthesis and Herbicidal Activity of 5-(1-Amino-4-phenoxybutylidene)barbituric Acid Derivatives Containing an Enamino Diketone Motif - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4-Phenoxybutan-1-amine | C10H15NO | CID 116240 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. sciencedaily.com [sciencedaily.com]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to 4-Phenoxybutan-1-amine: Properties, Synthesis, and Applications]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b092858#4-phenoxybutan-1-amine-iupac-name-and-synonyms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com